Lapiferine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

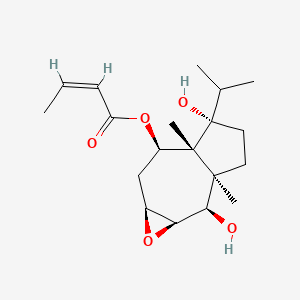

Lapiferine is a chemical compound that belongs to the carotane series. It is an ester isolated from the roots of the plant Ferula lapidosa. The structure and relative configuration of this compound have been established based on spectral characteristics and chemical transformations .

Vorbereitungsmethoden

Lapiferine is synthesized through the extraction of the roots of Ferula lapidosa. The synthetic route involves isolating the ester from the plant material and then purifying it using various chemical transformations and spectral analysis

Analyse Chemischer Reaktionen

Lapiferine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.

Substitution: In this reaction, one functional group in this compound is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Lapiferine has several scientific research applications, including:

Chemistry: It is used as a standard in analytical chemistry for various chromatographic techniques.

Biology: this compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic uses of this compound in treating various diseases.

Wirkmechanismus

The mechanism of action of lapiferine involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

- Ferulic acid

- Carotane alcohols

- Other esters of the carotane series

Lapiferine stands out due to its unique combination of functional groups and its specific biological activities.

Biologische Aktivität

Lapiferine, a sesquiterpene compound, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a sesquiterpene, which are terpenoid compounds consisting of three isoprene units. The molecular formula of this compound is C15H24, and its structure includes a unique arrangement that contributes to its biological activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Antioxidant Properties : this compound has been noted for its ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies reveal that this compound may induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and C. albicans | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokines | |

| Anticancer | Induces apoptosis |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Signaling Pathways : this compound appears to modulate various signaling pathways involved in inflammation and apoptosis. For example, it may inhibit the NF-kB pathway, which is crucial for inflammatory responses.

- Interaction with Cellular Components : this compound interacts with cell membranes and proteins, altering their function and leading to cellular responses such as apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by Nakamura et al. (2012) evaluated the antimicrobial properties of this compound against clinical strains of S. aureus. The results indicated a significant reduction in bacterial viability when treated with this compound at concentrations as low as 50 µg/mL .

- Anticancer Potential : A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including Caspase-3 activation .

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

[(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHWIAXMARBYFN-WNFXZRHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)O[C@@H]1C[C@H]2[C@H](O2)[C@@H]([C@]3([C@]1([C@](CC3)(C(C)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.